1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound “1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a chemical compound with the molecular formula C28H24BrN3O2 . It belongs to the class of quinazolinones, which are heterocyclic compounds with a wide spectrum of biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and molecular formula. It contains a quinoline core with various substituents, including a bromo group, a methyl group, a phenyl group, a methoxyphenyl group, and a dihydropyrazolyl group .Scientific Research Applications
Antituberculosis Activity
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone and its derivatives have been explored for their antituberculosis potential. Compounds synthesized from similar structures have shown significant activity against Mycobacterium tuberculosis H37Rv (MTB), with certain derivatives being particularly effective with low minimum inhibitory concentrations (MIC) (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Cytotoxicity Studies
These compounds have also been studied for their cytotoxic effects. Some derivatives have displayed no toxic effects against certain cell lines, indicating their potential safety for further pharmaceutical development (Bongui, Elomri, Cahard, Tillequin, Pfeiffer, Pierré, & Seguin, 2005).
Antibacterial and Antifungal Activities
Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. Some compounds have demonstrated considerable activity against a variety of Gram-positive and Gram-negative bacteria, as well as against different fungal strains, highlighting their potential as antimicrobial agents (Kumar & Vijayakumar, 2017).
Anti-Inflammatory Activity
Additionally, related pyrazole derivatives containing the 2-methylquinoline ring system have shown significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Synthesis and Computational Studies
Various synthesis methods and computational studies have been conducted to understand the molecular structure and properties of these compounds. These studies assist in predicting the pharmacological properties and aid in the development of more effective drugs (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its potential therapeutic applications based on the known biological activities of quinazolinones .
Properties
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMGIJNBWRWKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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